molecular formula C28H32N2O4 B3366016 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide CAS No. 13082-47-8

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide

Cat. No.: B3366016
CAS No.: 13082-47-8
M. Wt: 460.6 g/mol
InChI Key: ROBRTKNZGHQYCR-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide (CAS 13082-47-8) is a cationic xanthene dye with the molecular formula C28H31N2O3+·HO− and a molecular weight of 460.56 g/mol . It belongs to the rhodamine family, characterized by a xanthylium core substituted with diethylamino groups at positions 3 and 6, and a 2-carboxyphenyl group at position 7. The hydroxide counterion distinguishes it from chloride or metal salt derivatives.

Applications
This compound is utilized in fluorescence microscopy, cell staining, and environmental tracing due to its strong absorption in the visible spectrum (λmax ~550 nm) and high quantum yield . It also serves as a precursor for synthesizing metal-complexed pigments (e.g., molybdatephosphate or tungstatephosphate salts) used in industrial dyes .

Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3.H2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRTKNZGHQYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884572
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13082-47-8
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, hydroxide (1:1)
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Record name 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-carboxybenzaldehyde with diethylamine in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the xanthylium core.

    Substitution: Substitution reactions often involve the replacement of diethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are frequently used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Fluorescent Dyes

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide is primarily used as a fluorescent dye in various biological and chemical applications. Its ability to absorb light and emit fluorescence makes it suitable for:

  • Cell Imaging : Utilized in microscopy for visualizing cellular structures.
  • Flow Cytometry : Employed in the analysis of cell populations based on fluorescence characteristics.

Photodynamic Therapy (PDT)

The compound has potential applications in photodynamic therapy, where it can be used to selectively target and destroy cancer cells. Its fluorescence properties allow for the activation of therapeutic agents upon exposure to specific wavelengths of light.

Sensor Development

Due to its sensitivity to environmental changes, this xanthylium derivative can be used in the development of sensors for detecting:

  • pH Levels : The carboxylic acid group can respond to pH changes, providing a means for pH sensing.
  • Metal Ions : The compound can be modified to detect specific metal ions through fluorescence quenching or enhancement.

Case Study 1: Fluorescent Imaging in Live Cells

A study demonstrated the use of this compound as a fluorescent probe for live-cell imaging. The researchers found that the compound effectively labeled mitochondria without causing significant cytotoxicity. This application highlights its potential in cellular biology for monitoring cellular processes in real-time.

Case Study 2: Photodynamic Therapy Efficacy

In another investigation, the compound was tested for its efficacy in photodynamic therapy against tumor cells. The results indicated that upon light activation, the compound generated reactive oxygen species (ROS) that led to significant apoptosis in cancer cells while sparing healthy tissues. This suggests its viability as a therapeutic agent in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide involves its interaction with specific molecular targets. The compound’s xanthylium core allows it to bind to various biomolecules, influencing cellular processes. The diethylamino groups enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate signaling pathways and affect cellular functions .

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents Molecular Formula Key Differences Applications References
Rhodamine B (RhB) Chloride 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride C28H31ClN2O3 Chloride counterion vs. hydroxide Textile dye, fluorescence tracer
Sulforhodamine B 9-(2,4-Disulfophenyl)-3,6-bis(diethylamino)xanthylium inner salt C32H30N2O7S2 Sulfonate groups enhance water solubility Permeability studies, zwitterionic dye
9-(2-Carboxyethyl)-3,6-bis(dimethylamino)xanthylium Chloride Carboxyethyl group, dimethylamino substituents C20H23ClN2O3 Smaller alkyl groups reduce lipophilicity Limited industrial use
RhB-Aluminum Salt RhB complexed with aluminum chloride C84H90AlCl3N6O9 Metal salt enhances stability Pigment Red 173 (cosmetics, paints)

Structural Impact :

  • Counterion Effects : The hydroxide form (target compound) exhibits higher solubility in polar solvents compared to chloride (RhB) or metal salts, which are more stable but less biodegradable .
  • Substituent Modifications: Diethylamino groups provide stronger electron-donating effects than dimethylamino, red-shifting absorption spectra . Carboxyethyl substituents reduce molecular weight and alter charge distribution compared to carboxyphenyl .
Functional and Toxicological Comparison
Compound Acute Toxicity (LD50 Oral, Mouse) Environmental Impact (EC50 Daphnia magna) Key Risks Regulatory Status References
Target Hydroxide Not reported Not tested Lower bioaccumulation potential ERC/TTC classification
RhB Chloride 887 mg/kg 22.9 mg/L (48h) Chronic carcinogenicity, neurotoxicity H302, H318, H412
Sulforhodamine B Not reported 83.9 mg/L (96h, fish) High aquatic toxicity Not classified

Functional Notes:

  • Toxicity : RhB chloride is significantly toxic (oral LD50: 887 mg/kg in mice) and causes severe eye irritation . The hydroxide form is less studied but classified under Threshold of Toxicological Concern (TTC), suggesting lower risk .
  • Environmental Persistence : RhB chloride shows moderate biodegradability (0% in OECD tests) and bioaccumulation (BCF <0.2 in carp) . Metal salts (e.g., aluminum) persist longer in ecosystems .
Photophysical and Industrial Performance
Property Target Hydroxide RhB Chloride Sulforhodamine B RhB-Aluminum Salt
λmax (nm) ~550 554 565 540 (shift due to metal)
Quantum Yield 0.85 (ethanol) 0.65 0.70 Not reported
Thermal Stability Moderate High Low Very high
Industrial Use Fluorescence probes Textile dye Cell viability assays Paints, cosmetics

Key Findings :

  • The hydroxide form has a higher quantum yield than RhB chloride, making it superior for fluorescence imaging .
  • Metal-complexed derivatives (e.g., aluminum salt) show enhanced thermal stability, ideal for high-temperature dyeing processes .

Biological Activity

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide, a xanthylium compound, has garnered attention in the field of biological research due to its unique chemical structure and potential applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C28H32N2O4
  • Molecular Weight : 460.56468 g/mol
  • CAS Number : 13082-47-8
  • EC Number : 235-992-6

The compound features a xanthylium core with two diethylamino groups and a carboxyphenyl substituent, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Key mechanisms include:

  • Fluorescence Properties : The compound exhibits strong fluorescence, making it useful as a fluorescent probe in biological imaging. Its fluorescence can be modulated by environmental factors such as pH and ionic strength, allowing for real-time monitoring of cellular processes.
  • Antioxidant Activity : Research indicates that xanthylium derivatives possess antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Case Studies

  • Cellular Imaging : A study demonstrated the use of this compound as a fluorescent marker for live-cell imaging. The compound was shown to localize within the mitochondria of human cells, providing insights into mitochondrial dynamics under stress conditions .
  • Antioxidant Effects : In vitro experiments revealed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective effects that could be beneficial in neurodegenerative disease models .
  • Photodynamic Therapy (PDT) : Preliminary studies indicate that xanthylium derivatives can be activated by light to produce singlet oxygen, a reactive species that can induce apoptosis in cancer cells. This positions the compound as a candidate for photodynamic therapy applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Fluorescence ImagingStrong fluorescence for cellular tracking
Antioxidant ActivityReduces ROS levels in neuronal cells
Photodynamic TherapyInduces apoptosis in cancer cells upon light activation

Q & A

Q. What are the optimal synthetic routes for 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide, and how can purity be ensured?

The synthesis typically involves condensation of substituted anthranilic acid derivatives with diethylamine precursors under acidic conditions. Key steps include refluxing in ethanol or methanol with catalytic sulfuric acid, followed by neutralization with NaOH to isolate the hydroxide form. Purification often employs column chromatography (silica gel, eluent: methanol/ethyl acetate) or recrystallization from hot ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm purity using HPLC (C18 column, 70% acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • UV-Vis Spectroscopy : Absorption maxima near 550–560 nm (ε ~1.1 × 10⁵ L·mol⁻¹·cm⁻¹) in ethanol, indicative of the xanthylium chromophore.
  • Fluorescence Spectroscopy : Emission at ~580 nm (quantum yield Φ ≈ 0.8 in aqueous buffer), useful for probe design.
  • NMR : ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (aromatic protons), δ 3.4–3.6 ppm (N-CH2 of diethylamino groups).
  • HRMS : Exact mass [M+H]+ = 461.2362 (calc. 461.2360) .

Q. How should researchers handle discrepancies in reported LogP values (e.g., 6.75 vs. 4.2)?

LogP variations arise from measurement methods (shake-flask vs. computational). Validate experimentally via reverse-phase HPLC using a calibration curve with standard compounds of known LogP. Adjust pH to 7.0 to account for ionization effects .

Advanced Research Questions

Q. What strategies mitigate photobleaching in fluorescence imaging applications?

Photobleaching (common in xanthylium dyes) can be reduced by:

  • Using antifade reagents (e.g., p-phenylenediamine in glycerol-based mounting media).
  • Limiting excitation light intensity and exposure time.
  • Incorporating electron-donating substituents (e.g., methoxy groups) to stabilize the excited state .

Q. How does the hydroxide counterion influence solubility compared to chloride (e.g., Rhodamine B)?

The hydroxide form exhibits higher aqueous solubility (≈50 mg/mL at pH 7.4) than the chloride (≈10 mg/mL) due to reduced lattice energy. This is critical for biological assays requiring physiological pH compatibility. Solubility can be further enhanced via carboxylate group conjugation with PEGylated amines .

Q. What mechanistic insights explain its acute toxicity (LD50 = 887 mg/kg in mice)?

Toxicity likely arises from mitochondrial uncoupling (protonophore activity) and ROS generation via xanthylium core redox cycling. In vitro assays show IC50 = 12 μM in HepG2 cells, correlating with caspase-3 activation. Always use <10 μM concentrations in cell studies and employ FBS-containing media to reduce nonspecific binding .

Q. How can computational modeling predict its interaction with biomolecular targets?

Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals electrostatic interactions between the carboxyphenyl group and lysine residues. Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ≈ -8.2 kcal/mol) to albumin’s subdomain IIA, validated by fluorescence quenching assays .

Methodological Challenges

Q. What protocols resolve aggregation-induced quenching in aqueous solutions?

Aggregation is minimized by:

  • Sonication in 0.1% Triton X-100 for 10 minutes.
  • Co-solvent systems (e.g., 10% DMSO in PBS).
  • Encapsulation in cyclodextrin (β-CD) at 1:2 molar ratio (dye:CD) .

Q. How to validate its use as a pH-sensitive probe in live-cell imaging?

Calibrate using pH-standard buffers (4.0–9.0) with 0.1 M KCl. The pKa ≈ 6.5 enables ratiometric imaging (λex = 488/561 nm). In HeLa cells, correlate fluorescence intensity ratio (I580/I520) with intracellular pH measured by BCECF-AM .

Q. What analytical workflows address batch-to-batch variability in metal contamination?

ICP-MS analysis detects trace metals (e.g., Fe³+ < 0.1 ppm). Chelation with 10 mM EDTA during synthesis reduces metal content. Validate via fluorescence lifetime measurements (τ ≈ 3.8 ns in metal-free buffer) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium hydroxide
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